molecular formula C2H4ClNO3 B13531364 Carbamoylformic acid hydrochloride CAS No. 996-32-7

Carbamoylformic acid hydrochloride

Cat. No.: B13531364
CAS No.: 996-32-7
M. Wt: 125.51 g/mol
InChI Key: PZYFLMADZGURAK-UHFFFAOYSA-N
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Description

Carbamoylformic acid hydrochloride (synonym: Oxalic acid monoamide hydrochloride) is a carbamate derivative with the molecular formula C₂H₄ClNO₃. Carbamoyl compounds are characterized by the presence of a carbamoyl group (–NH–CO–O–), which influences reactivity, solubility, and biological activity. The hydrochloride salt form enhances stability and solubility in aqueous systems, making it suitable for pharmaceutical and industrial applications .

Properties

CAS No.

996-32-7

Molecular Formula

C2H4ClNO3

Molecular Weight

125.51 g/mol

IUPAC Name

oxamic acid;hydrochloride

InChI

InChI=1S/C2H3NO3.ClH/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);1H

InChI Key

PZYFLMADZGURAK-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamoylformic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of formic acid with urea in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of carbamoylformic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where formic acid and urea are combined with hydrochloric acid. The reaction mixture is heated to facilitate the formation of the desired product. The resulting carbamoylformic acid is then purified and converted to its hydrochloride salt through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Carbamoylformic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to formic acid and carbon dioxide.

    Reduction: It can be reduced to formamide and methanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formic acid and carbon dioxide.

    Reduction: Formamide and methanol.

    Substitution: Various carbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamoylformic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamoyl derivatives.

    Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions involving carbamoyl compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamoylformic acid hydrochloride involves its reactivity with various nucleophiles and electrophiles. The carbamoyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create a wide range of compounds with diverse chemical properties.

Comparison with Similar Compounds

Oxamide (Carbamoylformic Acid Hydrazide)

  • Molecular Formula : C₂H₄N₂O₂
  • CAS# : 471-46-5
  • Properties: Decomposes at 350°C; slightly soluble in hot water and alcohol. Toxicity: Intraperitoneal LDLo (mouse) = 185 mg/kg; emits toxic NOx upon decomposition .
  • Key Differences : Unlike the hydrochloride salt, oxamide lacks ionic solubility and exhibits higher thermal stability. Its hydrazide group (–NH–NH₂) introduces distinct reactivity, particularly in chelation and polymer synthesis.

Berberine Hydrochloride

  • Molecular Formula: C₂₀H₁₈ClNO₄
  • CAS# : 633-65-8
  • Properties: Soluble in water and ethanol; used in traditional medicine for antimicrobial and anti-inflammatory effects. Applications: Antidiabetic and nephroprotective agent (e.g., in db/db mice studies) .
  • Key Differences: Berberine’s isoquinoline alkaloid structure confers broader pharmacological activity compared to carbamoylformic acid derivatives.

Yohimbine Hydrochloride

  • Molecular Formula : C₂₁H₂₇ClN₂O₃
  • CAS# : 65-19-0
  • Properties :
    • Alpha-2 adrenergic receptor antagonist; used in treating erectile dysfunction.
    • Structurally complex due to its indole alkaloid backbone .

  • Key Differences : The yohimbane skeleton enables receptor-specific interactions, unlike the simpler carbamoylformic acid derivatives.

Cyclopropylformamidine Hydrochloride

  • Molecular Formula : C₄H₈ClN₂
  • CAS# : 57297-29-7
  • Properties: Limited toxicity data; requires caution in handling to avoid inhalation or skin contact. Used in organic synthesis for cyclopropane ring functionalization .
  • Key Differences : The cyclopropyl group introduces strain, enhancing reactivity in ring-opening reactions.

Comparative Data Table

Compound Molecular Formula CAS# Solubility Toxicity (LDLo) Key Applications
Carbamoylformic Acid HCl C₂H₄ClNO₃ Not listed Likely water-soluble Data unavailable Research intermediates
Oxamide C₂H₄N₂O₂ 471-46-5 Slight (hot water) 185 mg/kg (ipr) Polymer synthesis
Berberine HCl C₂₀H₁₈ClNO₄ 633-65-8 High (water, ethanol) Low oral toxicity Antidiabetic therapies
Yohimbine HCl C₂₁H₂₇ClN₂O₃ 65-19-0 Moderate 33 mg/kg (iv) Adrenergic modulation
Cyclopropylformamidine HCl C₄H₈ClN₂ 57297-29-7 Organic solvents Not determined Cyclopropane synthesis

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